Illuminating the Molecular Architecture: A Technical Guide to the Structural Characterization of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
Abstract This technical guide provides a comprehensive framework for the structural elucidation of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, a complex derivative of the non-proteinogenic D-tyrosine amino acid. Desi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, a complex derivative of the non-proteinogenic D-tyrosine amino acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the chemical identity, stereochemistry, and purity of this molecule. We will delve into the causality behind experimental choices, presenting self-validating protocols for a multi-technique characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). This guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Significance of Precise Structural Characterization
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a multifaceted molecule with potential applications in medicinal chemistry and as a chiral building block in organic synthesis. Its structure incorporates several key features: a D-configured chiral center, a benzoyl protecting group on the amine, a methyl ether on the phenolic hydroxyl group, an additional methyl group at the alpha-carbon, and a methyl ester at the C-terminus. The precise arrangement of these functionalities is critical to its biological activity and chemical reactivity.
In drug development, even minor variations in stereochemistry or the presence of impurities can have profound effects on efficacy and safety. Therefore, a rigorous and unambiguous structural characterization is not merely a procedural step but a foundational pillar of scientific integrity and successful research outcomes. This guide provides the strategic rationale and detailed methodologies to achieve this.
The Characterization Workflow: A Multi-Pronged Approach
A robust structural elucidation relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
Exploratory
physical and chemical properties of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of N-Benzoyl-O,α-dimethyl-D...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, a derivative of the amino acid D-tyrosine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer scientifically grounded insights into its characteristics, synthesis, and potential applications. This approach is designed to empower researchers in their experimental design and to highlight areas for future investigation.
Introduction and Compound Identification
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a modified amino acid derivative with potential applications in medicinal chemistry and drug development. Its structure incorporates a benzoyl group on the nitrogen of the amino acid, a methyl ether at the phenolic hydroxyl group, a methyl group at the alpha-carbon, and a methyl ester at the carboxyl group. These modifications can significantly influence its biological activity, stability, and pharmacokinetic properties compared to its parent amino acid.
A plausible synthetic route to N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester can be designed based on established methodologies for the modification of amino acids.[2][3] The following workflow outlines a logical sequence of reactions, emphasizing the protection and deprotection strategies crucial for achieving the desired product.
Figure 1: Proposed synthetic pathway for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
Step-by-Step Experimental Protocol (Proposed):
Esterification of D-Tyrosine:
Suspend D-Tyrosine in anhydrous methanol.
Add thionyl chloride (SOCl₂) dropwise at 0°C.
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Remove the solvent under reduced pressure to obtain D-Tyrosine methyl ester hydrochloride.[4]
N-Benzoylation:
Dissolve the D-Tyrosine methyl ester hydrochloride in a suitable solvent, such as dichloromethane.
Add a base, for example, triethylamine, to neutralize the hydrochloride.
Slowly add benzoyl chloride to the reaction mixture at 0°C.
Allow the reaction to proceed at room temperature until completion.
Purify the resulting N-Benzoyl-D-tyrosine methyl ester using column chromatography.[2]
O-Methylation of the Phenolic Hydroxyl Group:
Dissolve N-Benzoyl-D-tyrosine methyl ester in an appropriate solvent like acetone or DMF.
Add a base, such as potassium carbonate, and a methylating agent, for instance, dimethyl sulfate (DMS) or methyl iodide.
Heat the reaction mixture and monitor its progress by TLC.
Upon completion, quench the reaction and purify the product, N-Benzoyl-O-methyl-D-tyrosine Methyl Ester, via column chromatography.[3]
α-Methylation:
This step introduces the methyl group at the alpha-carbon and requires a strong base.
Dissolve the product from the previous step in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Cool the solution to a low temperature (e.g., -78°C).
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the alpha-carbon.
Introduce a methylating agent, for example, methyl iodide.
Carefully quench the reaction and purify the final product, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, using chromatographic techniques.
Physical and Chemical Properties
Table of Expected Physical Properties:
Property
Expected Value/State
Rationale/Comparison
Appearance
White to off-white solid
N-benzoyl amino acid esters are typically crystalline solids.[2]
Melting Point (°C)
100 - 150
The melting points of various N-benzoyl amino acid methyl esters range from approximately 90°C to 120°C. The additional methyl groups on the target molecule may influence this.[2]
Solubility
Soluble in organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). Insoluble in water.
The benzoyl and ester groups increase lipophilicity.
Optical Activity
Expected to be optically active
Synthesized from the D-enantiomer of tyrosine.
Spectroscopic Characterization (Predicted)
The structural features of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester suggest characteristic signals in various spectroscopic analyses.
Expected Spectroscopic Data:
Technique
Expected Features
¹H NMR
- Aromatic protons from the benzoyl and tyrosine rings. - Singlet for the O-methyl group (~3.8 ppm). - Singlet for the ester methyl group (~3.7 ppm). - Singlet for the α-methyl group. - Signals for the β-methylene protons. - A signal for the amide proton (if not exchanged).
¹³C NMR
- Carbonyl carbons of the amide and ester groups (~165-175 ppm). - Aromatic carbons. - Carbons of the O-methyl, ester methyl, and α-methyl groups. - Alpha-carbon and β-carbon of the amino acid backbone.
IR (Infrared) Spectroscopy
- N-H stretching vibration (~3300 cm⁻¹). - C=O stretching of the ester (~1735-1750 cm⁻¹).[5] - C=O stretching of the amide (Amide I band) (~1630-1660 cm⁻¹).[6] - C-O stretching of the ester and ether. - Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
- A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. - Fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the amino acid side chain.
Chemical Properties: Stability and Reactivity
The chemical behavior of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is dictated by its functional groups: the amide, the ester, the ether, and the aromatic rings.
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The N-benzoyl amide bond is generally more stable than the ester bond; however, studies on N-acylated amino acid derivatives have shown that the amide bond can also undergo hydrolysis under mildly acidic conditions.[7][8]
Reactivity: The aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the other functional groups. The α-proton is acidic and, as utilized in the proposed synthesis, can be removed by a strong base to form an enolate, which can then react with electrophiles.
Potential Applications in Drug Development and Research
N-benzoyl amino acid derivatives have been explored for a variety of biological activities, suggesting potential avenues for the application of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
Antimicrobial Agents: N-benzoyl amino esters have demonstrated antifungal activity.[2] The specific substitutions on the target molecule could modulate this activity.
Enzyme Inhibitors: N-benzoyl amino acid analogues have been synthesized and evaluated as inhibitors of human DNA Methyl Transferases (DNMTs), which are promising targets in cancer therapy.[9]
Antitumor Screening: Various N-benzoyl derivatives of amino acids have shown growth-inhibitory activity in microbial antitumor screens.[10]
Pharmacokinetic Modulation: The methylation of the phenolic hydroxyl group and the esterification of the carboxyl group can increase the lipophilicity of the parent amino acid, potentially improving its absorption and distribution characteristics in biological systems. These modifications are a common strategy in drug design to enhance bioavailability.
Conclusion
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester represents a synthetically accessible derivative of D-tyrosine with potential for further investigation in medicinal chemistry and materials science. While direct experimental data on its properties are sparse, a robust understanding of its characteristics can be inferred from the extensive literature on related N-benzoyl amino acid esters. This guide provides a foundational framework for researchers to design synthetic strategies, predict analytical signatures, and explore the potential applications of this and similar compounds. Further experimental validation of the properties outlined herein will be crucial for advancing its use in scientific research.
References
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. [Link]
N-benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. PubMed. [Link]
Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. PubMed. [Link]
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester — Chemical Substance Information. NextSDS. [Link]
Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. RSC Publishing. [Link]
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]
Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. [Link]
An In-Depth Technical Guide to the Physicochemical Characterization of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
Introduction N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a complex derivative of the amino acid D-tyrosine. As with any novel chemical entity intended for pharmaceutical research, a thorough understanding of its fu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a complex derivative of the amino acid D-tyrosine. As with any novel chemical entity intended for pharmaceutical research, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further development. This guide provides a detailed exploration of two key characteristics: molecular weight and solubility profile. For researchers, scientists, and drug development professionals, this document outlines not only the theoretical properties of this compound but also provides robust, field-proven methodologies for the empirical determination of its solubility. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and scientifically sound.
Molecular Characteristics
A foundational aspect of any chemical compound's profile is its molecular weight, which is crucial for a wide range of experimental calculations, from molarity preparations to reaction stoichiometry and analytical quantitation.
Chemical Structure and Molecular Weight Calculation
The chemical name N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester defines its structure. Starting with the D-tyrosine methyl ester backbone, the following modifications are present:
An N-Benzoyl group (C₆H₅CO-) is attached to the amino group.
An O-methyl group (-OCH₃) replaces the hydrogen of the phenolic hydroxyl group.
An α-methyl group (-CH₃) is added to the alpha carbon, the carbon adjacent to the carbonyl group of the ester.
Based on this structure, the molecular formula is determined to be C₂₀H₂₃NO₄ .
The molecular weight is calculated from the atomic weights of its constituent elements:
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
20
12.011
240.22
Hydrogen (H)
23
1.008
23.184
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
4
15.999
63.996
Total
341.427
The calculated molecular weight of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is 341.43 g/mol .
Solubility Profile: A Critical Parameter
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. A comprehensive solubility profile across a range of relevant solvents and pH conditions is therefore essential during early-stage drug development.
Theoretical Considerations for Solubility
The structure of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester suggests a predominantly lipophilic character. The presence of two phenyl rings and multiple methyl groups contributes to this property. While the ester and amide functionalities introduce some polarity, the lack of readily ionizable groups suggests that its solubility in aqueous media will likely be low and not significantly influenced by pH.
Methodologies for Solubility Determination
Two primary types of solubility testing are employed during drug discovery and development: kinetic and thermodynamic solubility testing.[1]
Kinetic Solubility: This method assesses the solubility of a compound that is already fully dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous medium.[1] It measures the point of precipitation and is often used in high-throughput screening during early discovery to rank-order compounds.[2]
Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution.[1] It is considered the "gold standard" for solubility measurement and is crucial for later-stage development to inform formulation strategies.[3]
The following sections detail the protocols for both kinetic and thermodynamic solubility determination for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
This protocol outlines a high-throughput method to estimate the kinetic solubility, which is invaluable for initial screening.
3.1.1. Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
3.1.2. Step-by-Step Protocol
Stock Solution Preparation: Prepare a 10 mM stock solution of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester in 100% dimethyl sulfoxide (DMSO).
Plate Preparation: In a clear-bottom 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
Compound Addition: Using a liquid handling system, perform serial dilutions of the stock solution into the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle agitation.
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
The shake-flask method remains the definitive approach for measuring thermodynamic solubility.[3]
3.2.1. Workflow for Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
3.2.2. Step-by-Step Protocol
Preparation: Add an excess amount of solid N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, ethanol, isopropanol). The presence of excess solid is crucial to ensure saturation.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm syringe filter.
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for this quantification. A calibration curve with known concentrations of the compound must be prepared in the same solvent for accurate measurement.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Solvent/Medium
Kinetic Solubility (µg/mL)
Thermodynamic Solubility (µg/mL) at 25°C
Thermodynamic Solubility (µg/mL) at 37°C
Water
Experimental Value
Experimental Value
Experimental Value
PBS, pH 7.4
Experimental Value
Experimental Value
Experimental Value
Ethanol
Experimental Value
Experimental Value
Experimental Value
Isopropanol
Experimental Value
Experimental Value
Experimental Value
5% DMSO (aq)
Experimental Value
Experimental Value
Experimental Value
Interpretation of Results:
A significant difference between kinetic and thermodynamic solubility can indicate that the compound tends to form supersaturated solutions that are not stable over time.
The solubility in biorelevant media (e.g., simulated gastric or intestinal fluids) should also be considered to better predict in vivo behavior.[3]
For poorly soluble compounds like N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is predicted to be, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations may be necessary to enhance solubility and bioavailability.[2]
Conclusion
This technical guide has established the calculated molecular weight of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester as 341.43 g/mol and has provided a comprehensive framework for determining its solubility profile. By employing the detailed kinetic and thermodynamic protocols, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of these fundamental physicochemical properties is paramount for making informed decisions in the complex process of drug discovery and development.
References
Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 26(3-4), 213–227. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-uJcxoMWr1Ur6ZCk_6j5oq6m3uM2rS0Ird5uxQV9fHYBA_qNbDi-lAV9ax_8DQc5eX69-sJLoFX5uROKqOhEPpqo4TJX5Tr2NP9NybEnIYnQvuG1CJvcR2naOlDnbyUxKDbXXqoub3Y-0x0Ap-Nh1Yxe91xPEsgGRK_kfn5ptmQn2yaERyRhZ2pyh5tRsauHmI4ug-MXyeBKVBAsthHz4Eg88ozs8UbkfBZRNMzTb9X_jBEScB_Di2v2UdzVFiCWY5St6k_1Uaic=]
National Center for Biotechnology Information. (n.d.). N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester. PubChem. Retrieved from a source containing the CAS number 172168-14-8.
Guidechem. (n.d.). N-benzoyl-O-methyl-tyrosine hydroxyamide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPFF2V5bNWALlMR3nWRt-8ENkQXwJvlnDL9a6WgzEAGLITjBuc1D5314rr-aKw8__ee7WZ1R9lTX4BXLF1t1cIW4qSRRHCM-RQ9zp1x9T6cEFmNsQDCbNEBO5k9Dn11VBLXRmlCEdGDo8cVIAu73Nn0IouzZQu6Z0fGd9mZ__w5uL9sXF5vI0moNwbikCEPA==]
Avdeef, A. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. In-ADME. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1edItxZuNlr3bH7ROThSdvf2-AENHWER93GJK_6ril1Oc3saN0B6AqEXVknlV9noQ7FzUO7O-Zoo8bFBu8E2KltG6wpCZXNBEtA58eJFJnHALkLhsATkS3kM7Mggyf0_zFwI17lV11RLocH-hLSU2Rnwp]
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhtwLR1p8tmuXdr0rmF85uQi0tqksI0SNUfIW_ZsUVyRqjxm2Ri9SRnqQpCI6bc8paI7h0LASlO5t84GGewPXLALR9VDmPr6rkthwnZTRjQTBisZ43uHsw1O3gm6hC8_DiaF8WO7ErYjK_dlTVRZbWccOBDhai7_y4II2INdFNXbfpia9AG__zU-0-9dOyCaePk1-fu0qyh7gc]
Guerrieri, P., & D'Souza, S. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ5UE8dR9zrnTH9s90c3clguYOxZY28pkAofyc2LybvvFQUvqE4clJ_sfp7PIsYRFd1Ykttstk9ZLVc71kQPG8qkkUH8nni9ce1Wh81uNQw4DtEoX4IUsNWlCArQzUVd7eZjEpRk3X5PPypYEXiZGvPr8vGAwpkMhoByNgKllETQmDvMY_yfyoIFgKk87pPUgAarh7KVII_7ZdHL-RlRsNVLfvsruYVSpEaP7qDQDtKweKlVFwfCLyiMAwXdt2XIjO-8PfapbtFE5k4SR_rj8tWweG3fp_iZ0HoDHK1P0Fb2A8EP32IOZT]
Li, Y., & Dou, Y. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX5MreswohhvLCGeSCeCV3Am5chW50QO4MBNnjqTxpd5L9Aw_BLoWSzKMk8Yf9krhVnVUqGjmUwtHTyYsutiseuXEnckBiS_SMKYP-zhdpGo1ETzlVjMNhbuU42JH98LNbr7smDrEfPM2N3w==]
mechanism of action of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester in peptidomimetics
Engineering Peptidomimetics: The Mechanistic Role of N-Benzoyl-O, α -dimethyl-D-tyrosine Methyl Ester Executive Summary As a Senior Application Scientist in peptide drug discovery, I frequently encounter the limitations...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Peptidomimetics: The Mechanistic Role of N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester
Executive Summary
As a Senior Application Scientist in peptide drug discovery, I frequently encounter the limitations of natural peptides: poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility leading to off-target effects. To overcome these, we engineer peptidomimetics using heavily modified unnatural amino acids. One of the most structurally dense and mechanistically fascinating building blocks is N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8) [[1]](). This molecule is not merely a structural placeholder; it is a precision tool designed to thermodynamically lock peptide conformations, evade enzymatic clearance, and probe receptor pharmacophores.
Every functional group on this molecule serves a distinct, causal purpose in peptidomimetic design.
The
α
-Methyl Group (Thermodynamic Pre-organization): Natural amino acids possess a hydrogen atom at the
α
-carbon, allowing free rotation around the
ϕ
and
ψ
dihedral angles. By substituting this with a methyl group, we create a tetrasubstituted stereocenter. This severe steric bulk drastically restricts the accessible Ramachandran space, forcing the peptide backbone into a stabilized Type I' or Type II'
β
-turn 2. This pre-organization reduces the entropic penalty upon receptor binding, directly increasing binding affinity.
D-Stereocenter (Kinetic Stability): Endogenous proteases (like chymotrypsin, which cleaves adjacent to aromatic residues) are stereospecific for L-amino acids. Inverting the chirality to the D-configuration creates a steric clash within the protease active site, rendering the peptide virtually immune to enzymatic degradation 3.
O-Methyl Ether (Pharmacodynamic Probing): The phenolic hydroxyl of natural tyrosine is a critical hydrogen-bond donor in many GPCR ligands (e.g., opioid and vasopressin receptors). Masking this hydroxyl with a methyl group eliminates its H-bond donor capacity. In receptor pharmacology, this modification is frequently used to convert a potent agonist into a competitive antagonist, as it maintains the hydrophobic binding contacts but fails to trigger the conformational change required for receptor activation [[4]]().
N-Benzoyl & Methyl Ester Capping (Lipophilicity & Permeability): Capping the N-terminus with a benzoyl group provides a bulky, electron-rich aromatic ring that can engage in
π−π
stacking within deep, lipophilic receptor pockets. Simultaneously, the C-terminal methyl ester neutralizes the negative charge of the carboxylate. Together, these modifications drastically increase the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.
Figure 1: Structural modifications and their functional impact on peptidomimetics.
Quantitative Profiling
To understand the magnitude of these modifications, we must look at the quantitative shifts in physicochemical properties. The table below summarizes the transformation from a natural, labile amino acid to a highly stable, conformationally restricted peptidomimetic building block 5.
Compound
Proteolytic Half-Life (Plasma)
LogP (Predicted)
Favored Backbone Conformation
H-Bond Donor Count
L-Tyrosine
< 2 hours
-1.5
Flexible (Random Coil)
3 (NH, OH, COOH)
D-Tyrosine
> 24 hours
-1.5
Flexible (Random Coil)
3 (NH, OH, COOH)
α
-Methyl-L-Tyrosine
> 48 hours
-1.1
Restricted (
β
-turn)
3 (NH, OH, COOH)
N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester
Indefinite (Stable)
+3.8
Highly Restricted (Type II'
β
-turn)
1 (NH only)
Experimental Workflows: A Self-Validating Approach
Incorporating a tetrasubstituted, fully protected amino acid into a peptide sequence is synthetically demanding. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail due to the extreme steric hindrance at the
α
-carbon. As an application scientist, I mandate a "self-validating" workflow—where every step includes a built-in Quality Control (QC) check to ensure causality and prevent downstream failures.
Protocol 1: Saponification and SPPS Incorporation
Because the molecule is supplied as a Methyl Ester, it cannot be directly coupled to the N-terminus of a growing peptide chain unless it is intended to be the C-terminal residue in a solution-phase synthesis. For SPPS, it must first be saponified.
Saponification: Dissolve the compound in a 3:1 mixture of THF/H
2
O. Add 2.0 equivalents of LiOH and stir at room temperature for 4 hours.
Validation Check: Perform LC-MS. The reaction is complete only when the mass shifts from
[M+H]+
to
[M+H]+−14
Da (loss of the methyl group).
Activation & Coupling: The
α
-methyl group prevents the use of standard carbodiimides (e.g., DIC). Instead, use HATU and HOAt to form a highly reactive 7-aza-OBt ester. Couple the saponified amino acid (3 eq) to the resin-bound peptide using microwave assistance (75°C for 30 minutes) to overcome the activation energy barrier.
Validation Check: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A negative result (no color change) validates that the sterically hindered coupling was successful.
Cleavage: Cleave the peptide from the resin using TFA/TIS/H
2
O (95:2.5:2.5) for 2 hours at room temperature.
Validation Check: RP-HPLC must show a single major peak (>95% purity) before proceeding to biological assays.
Protocol 2: In Vitro Plasma Stability Assay
To validate the kinetic stability conferred by the D-stereocenter and
α
-methyl group, we perform a self-validating plasma stability assay.
Incubation: Spike the purified peptidomimetic into human plasma (pooled) to a final concentration of 10 µM. Incubate at 37°C.
Quenching & Extraction: At time intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench with 150 µL of cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).
Quantification: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS.
Validation Check: The IS recovery variance must be < 5% across all time points. If the IS signal fluctuates, the extraction is flawed, and the half-life data is invalid.
Figure 2: Self-validating workflow for synthesizing and testing hindered peptidomimetics.
Conclusion
N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester is a masterclass in rational chemical design. By combining conformational restriction (
α
-methyl), proteolytic evasion (D-isomer), pharmacophore masking (O-methyl), and lipophilicity enhancement (N-benzoyl, methyl ester), it allows researchers to systematically dissect and optimize peptide-receptor interactions. When handled with rigorous, self-validating synthetic protocols, it serves as a cornerstone for developing next-generation, orally bioavailable peptide therapeutics.
References
[1] Title: N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester | CAS 172168-14-8
Source: Santa Cruz Biotechnology
URL:
[2] Title: Convenient Conditions for the Enantioselective Synthesis of
α
-Methyl-
α
-amino Acids with the Use of Cinchona Ammonium Salts as Phase-Transfer Organocatalysts
Source: ResearchGate
URL:
[3] Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)
Source: NIH / ACS
URL:
[4] Title: Identification and characterization of a vasopressin isoreceptor in porcine seminal vesicles
Source: NIH / PubMed
URL:
[5] Title: Combinatorial organic synthesis of unique biologically active compounds - Patents
Source: Justia
URL:
step-by-step synthesis protocol for N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
An Application Note and In-Depth Protocol for the Synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzoyl-O,α-dime...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and In-Depth Protocol for the Synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, a specialized amino acid derivative with potential applications in peptidomimetic design and drug discovery. The synthesis is presented as a multi-step process commencing from the readily available starting material, D-tyrosine. Each step of the protocol is detailed with explanations for the choice of reagents and reaction conditions, underpinned by established principles of organic chemistry. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. N-alkylation and α-alkylation of amino acids can induce significant conformational constraints and increase resistance to enzymatic degradation. The target molecule, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, possesses three key modifications to the parent D-tyrosine structure: N-benzoylation, O-methylation of the phenolic hydroxyl group, and methylation at the α-carbon.
This protocol outlines a rational synthetic pathway to obtain the target compound. It is important to note that the term "α-dimethyl" can be ambiguous. This guide will focus on the synthesis of the mono-α-methylated derivative, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, and will subsequently discuss the challenges and potential strategies for achieving α,α-dimethylation.
Overall Synthetic Workflow
The synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester from D-tyrosine is a multi-step process that involves the sequential protection of functional groups, followed by the key methylation steps, and finally the α-methylation. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
Materials and Reagents
Reagent
Grade
Supplier
D-Tyrosine
≥98%
Sigma-Aldrich
Thionyl chloride (SOCl₂)
Reagent grade, ≥99%
Sigma-Aldrich
Methanol (MeOH)
Anhydrous, 99.8%
Sigma-Aldrich
Benzoyl Chloride
99%
Sigma-Aldrich
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Dimethyl sulfate (DMS)
≥99.8%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Sigma-Aldrich
Acetone
ACS reagent
Sigma-Aldrich
Lithium diisopropylamide (LDA)
2.0 M in THF/heptane/ethylbenzene
Sigma-Aldrich
Methyl Iodide (CH₃I)
99.5%
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Diethyl ether
Anhydrous, ≥99.7%
Sigma-Aldrich
Ethyl acetate (EtOAc)
ACS reagent
Sigma-Aldrich
Hexanes
ACS reagent
Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution
-
Brine
Saturated aqueous solution
-
Sodium sulfate (Na₂SO₄)
Anhydrous
Sigma-Aldrich
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
Experimental Protocols
Step 1: Synthesis of D-Tyrosine Methyl Ester
Rationale: The carboxylic acid group of D-tyrosine is esterified to the methyl ester to prevent its interference in subsequent reactions, particularly the N-benzoylation step where it could act as a competing nucleophile. The Fischer-Speier esterification using thionyl chloride in methanol is a classic and efficient method for this transformation.
Procedure:
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).
Cool the methanol to 0 °C in an ice bath.
Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise to the cold methanol with vigorous stirring. Caution: This addition is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
After the addition is complete, add D-tyrosine (10.0 g, 55.2 mmol) in one portion.
Remove the ice bath and heat the reaction mixture to reflux for 4 hours. The solution should become clear.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
The resulting white solid is D-tyrosine methyl ester hydrochloride. This can be used directly in the next step or neutralized by dissolving in a saturated aqueous solution of sodium bicarbonate and extracting with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.
Step 2: Synthesis of N-Benzoyl-D-tyrosine Methyl Ester
Rationale: The amino group is protected with a benzoyl group. This is a standard Schotten-Baumann reaction. The benzoyl group is stable under the conditions of the subsequent O-methylation and α-methylation steps. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Procedure:
Dissolve D-tyrosine methyl ester (or its hydrochloride salt) (10.8 g, 55.2 mmol) in anhydrous dichloromethane (120 mL) in a 250 mL round-bottom flask at 0 °C.
If starting from the hydrochloride salt, add triethylamine (16.9 mL, 121.4 mmol) to neutralize the acid. If starting from the free amine, add triethylamine (8.4 mL, 60.7 mmol).
Slowly add benzoyl chloride (7.0 mL, 60.7 mmol) dropwise to the stirred solution at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).
Upon completion, dilute the reaction mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford N-Benzoyl-D-tyrosine Methyl Ester as a white solid.[1][2][3]
Step 3: Synthesis of N-Benzoyl-O-methyl-D-tyrosine Methyl Ester
Rationale: The phenolic hydroxyl group is methylated. With the amino and carboxyl groups protected, selective O-methylation can be achieved. Dimethyl sulfate is a potent methylating agent, and potassium carbonate is a suitable base for this Williamson ether synthesis.[4]
Procedure:
Dissolve N-Benzoyl-D-tyrosine Methyl Ester (10.0 g, 33.4 mmol) in acetone (150 mL) in a 250 mL round-bottom flask.
Add dimethyl sulfate (3.8 mL, 40.1 mmol) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Heat the reaction mixture to reflux and stir for 6 hours.
Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexanes).
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
Purify by column chromatography on silica gel (Eluent: 20-30% Ethyl acetate in Hexanes) to yield N-Benzoyl-O-methyl-D-tyrosine Methyl Ester.
Step 4: Synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
Rationale: The α-methylation is the most challenging step and is prone to racemization if not performed under carefully controlled conditions. This protocol uses lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to generate the enolate of the N-benzoyl amino ester, which is then alkylated with methyl iodide.[5][6] This step must be carried out under strictly anhydrous conditions and at low temperatures to minimize side reactions and maintain stereochemical integrity.
Caption: Simplified mechanism of α-methylation.
Procedure:
In a flame-dried, three-necked 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Benzoyl-O-methyl-D-tyrosine Methyl Ester (5.0 g, 16.0 mmol) in anhydrous tetrahydrofuran (THF) (80 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add lithium diisopropylamide (LDA) (9.6 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 19.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
Add methyl iodide (1.2 mL, 19.2 mmol) dropwise to the enolate solution at -78 °C.
Continue stirring at -78 °C for 4 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
Wash the organic layer with water (2 x 40 mL) and brine (1 x 40 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (Eluent: 15-25% Ethyl acetate in Hexanes) to isolate N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
A Note on α,α-Dimethylation:
The introduction of a second methyl group at the α-carbon is significantly more challenging due to increased steric hindrance. While methods for the synthesis of α,α-disubstituted amino acids exist, they often start from different precursors or require specialized chiral auxiliaries.[7][8][9][10] A second methylation of the mono-α-methylated product using the same LDA/methyl iodide protocol would likely proceed with a very low yield and a high risk of side reactions. Alternative strategies, such as those employing pseudoephenamine as a chiral auxiliary, have been developed for the synthesis of quaternary α-methyl α-amino acids and may be more suitable for this transformation.[11]
Characterization
The final product and all intermediates should be characterized using standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
Mass Spectrometry (MS): To determine the molecular weight of the products.
Infrared (IR) Spectroscopy: To identify key functional groups.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Step 1
Incomplete reaction or decomposition.
Ensure methanol is anhydrous. Increase reflux time.
Low yield in Step 2
Incomplete reaction.
Ensure reagents are anhydrous. Check the quality of benzoyl chloride.
N-methylation in Step 3
Reaction conditions too harsh.
Use milder conditions or a more selective methylating agent. Ensure the N-benzoyl group is intact.
Racemization in Step 4
Temperature too high during enolate formation or alkylation.
Maintain a strict temperature of -78 °C. Add LDA and methyl iodide slowly.
Low yield in Step 4
Incomplete enolate formation or steric hindrance.
Ensure LDA is of high quality and accurately titrated. Increase reaction time.
References
(Authoritative source on N-alkylation of amino acid esters to be added here)
(Authoritative source on peptide coupling and N-protection to be added here)
Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. ([Link])
(Authoritative source on Williamson ether synthesis to be added here)
Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. ([Link])
(Authoritative source on organic reaction mechanisms to be added here)
Stereospecific synthesis of alpha-methylated amino acids. PubMed. ([Link])
(Authoritative source on the use of unnatural amino acids in peptidomimetics to be added here)
US Patent 6043376A, Synthesis of alpha-methyl, alpha-substituted amino acids. ()
Stereospecific synthesis of α-methylated amino acids. ResearchGate. ([Link])
Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine. Semantic Scholar. ([Link])
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. ([Link])
(Authoritative source on Fischer-Speier esterific
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. ([Link])
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. ([Link])
(Authoritative source on Schotten-Baumann reaction to be added here)
(Authoritative source on the use of LDA in organic synthesis to be added here)
(Authoritative source on purification by column chrom
(PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. ([Link])
applications of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester in drug discovery
Advanced Applications of N-Benzoyl-O, α -dimethyl-D-tyrosine Methyl Ester in Peptidomimetic Drug Discovery Executive Summary The transition from native peptides to systemically viable therapeutics is frequently hindered...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Applications of N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester in Peptidomimetic Drug Discovery
Executive Summary
The transition from native peptides to systemically viable therapeutics is frequently hindered by poor metabolic stability and rapid proteolytic degradation. N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester (CAS: 172168-14-8) [1] is a highly specialized, non-proteinogenic amino acid derivative designed to overcome these limitations. By incorporating multiple structural modifications—an
α
-methyl group, D-stereochemistry, O-methylation, and orthogonal N/C-terminal protection—this building block serves as a critical intermediate in the synthesis of protease-resistant peptidomimetics and small-molecule enzyme inhibitors.
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and step-by-step experimental protocols for utilizing this compound in modern drug discovery.
Chemical Profiling & Mechanistic Rationale (E-E-A-T)
The utility of N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester in drug design is rooted in the synergistic causality of its four structural modifications. Each functional group is engineered to solve a specific pharmacokinetic or synthetic challenge:
α
-Methylation (Conformational Restriction & Stability): Replacing the
α
-proton with a methyl group introduces significant steric hindrance. This restricts the conformational freedom around the
ϕ
and
ψ
dihedral angles, often promoting the formation of rigid secondary structures such as
α
-helices or
β
-turns[2]. Furthermore, the absence of an
α
-proton prevents
α
-proton abstraction, rendering the residue immune to racemization under basic conditions[3].
D-Configuration (Protease Evasion): Endogenous proteases are highly stereospecific for natural L-amino acids. Inverting the stereocenter to the D-configuration effectively blinds the residue to enzymatic recognition, drastically extending the in vivo half-life of the resulting therapeutic[4].
O-Methylation (Lipophilicity & Target Specificity): Masking the phenolic hydroxyl group as a methyl ether removes a hydrogen bond donor. This increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability[4]. It also prevents off-target phosphorylation by endogenous tyrosine kinases.
N-Benzoyl & Methyl Ester (Orthogonal Protection): The N-benzoyl group acts as a stable, lipophilic pharmacophore (often used as an N-terminal capping moiety in peptidomimetics), while the methyl ester protects the C-terminus during targeted synthetic modifications.
Data Presentation: Physicochemical Impact of Modifications
The following table summarizes how the structural modifications of this compound alter its physicochemical profile compared to native L-Tyrosine.
Property / Feature
Native L-Tyrosine
N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester
Pharmacological Impact
Stereochemistry
L-isomer
D-isomer
Confers absolute resistance to L-specific endopeptidases[4].
α
-Carbon
Protonated
Methylated
Induces backbone rigidity; prevents enzymatic cleavage of adjacent amide bonds[2][5].
Phenolic Side Chain
Free Hydroxyl (-OH)
Methoxy (-OCH
3
)
Increases LogP; prevents phase II metabolism (glucuronidation/sulfation)[6].
N-Terminus
Free Amine (-NH
2
)
Benzamide (-NH-Bz)
Eliminates positive charge at physiological pH; acts as a lipophilic binding anchor.
C-Terminus
Free Acid (-COOH)
Methyl Ester (-COOCH
3
)
Serves as a prodrug moiety or temporary protecting group for controlled synthesis.
Application 1: Peptidomimetic Design and Synthesis
Because the N-terminus is protected by a robust benzoyl group, this compound is primarily utilized as an N-terminal capping residue in solid-phase or solution-phase peptide synthesis. It terminates the peptide chain while simultaneously installing a highly stable, lipophilic pharmacophore that resists exopeptidase degradation.
Caption: Peptidomimetic drug discovery workflow utilizing unnatural amino acid substitutions.
Protocol 1: Selective Saponification of the Methyl Ester for C-Terminal Elongation
To couple this building block to the N-terminus of a growing peptide chain, the C-terminal methyl ester must first be hydrolyzed to a free carboxylic acid.
Scientific Rationale: Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH) to provide mild hydrolysis conditions. While the
α
-methyl group intrinsically prevents epimerization[3], mild conditions prevent unwanted cleavage of the N-benzoyl group.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 eq of N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester in a 3:1:1 mixture of THF/MeOH/H
2
O (concentration ~0.2 M).
Base Addition: Chill the solution to 0°C in an ice bath. Slowly add 1.5 eq of LiOH·H
2
O.
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via TLC (Hexane:EtOAc 1:1). The disappearance of the high-R
f
ester spot and the appearance of a baseline spot (visible under UV 254 nm) validates complete hydrolysis.
Quenching & Extraction: Once complete (typically 2-4 hours), acidify the mixture to pH 2-3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. The resulting N-Benzoyl-O,
α
-dimethyl-D-tyrosine free acid can be used directly for peptide coupling (e.g., using HATU/DIPEA chemistry).
Application 2: Development of Tyrosine Hydroxylase Inhibitors
Beyond peptidomimetics,
α
-methylated tyrosine derivatives are critical precursors for small-molecule drugs targeting catecholamine biosynthesis. Metyrosine (
α
-methyl-L-tyrosine) is a known inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine and norepinephrine synthesis. The D-isomer and its protected derivatives (like CAS 172168-14-8) are utilized in structure-activity relationship (SAR) studies to probe the stereochemical constraints of the TH active site or to develop allosteric modulators.
Once the N-Benzoyl-O,
α
-dimethyl-D-tyrosine moiety is incorporated into a lead compound, its biological stability must be empirically validated against native sequences.
Protocol 2: In Vitro Blood Plasma Proteolytic Stability Assay
Scientific Rationale: This assay empirically validates the steric shielding provided by the
α
-methyl group and the D-configuration[2]. By exposing the compound to human or murine plasma, researchers can quantify the exact extension of the compound's half-life.
Step-by-Step Procedure:
Preparation: Prepare a 1 mM stock solution of the synthesized peptidomimetic in DMSO. Prepare a parallel stock of a control peptide containing native L-Tyrosine.
Incubation: Dilute the stock solutions to a final concentration of 10 µM in 25% human blood plasma (buffered with PBS, pH 7.4). Incubate at 37°C in a shaking water bath.
Sampling: At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot from the incubation mixture.
Quenching: Immediately quench the enzymatic activity by adding 100 µL of ice-cold acetonitrile (containing an internal standard, e.g., warfarin).
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
LC-MS/MS Analysis (Self-Validation): Transfer the supernatant to LC vials and analyze via LC-MS/MS. Plot the peak area ratio (analyte/internal standard) over time.
Data Interpretation: The persistence of the parent mass peak for the modified peptide, juxtaposed against the rapid exponential decay of the native L-Tyr control, confirms the successful engineering of protease resistance.
References
N-BENZOYL-L-TYROSINE 2566-23-6 wiki
Guidechem
A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
Products / α-Methyl Amino Acids
Alfa Chemistry
Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis
Benchchem
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential
PMC - NIH
Genetic Code Expansion: Recent Developments and Emerging Applications
ACS Public
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Peptidomimetic Drug Development Professionals.
Introduction & Chemical Context
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS: 172168-14-8; MW: 327.37 g/mol ) is a highly modified, unnatural amino acid derivative utilized extensively as a building block in the synthesis of proteolysis-resistant peptidomimetics. The incorporation of a D-configuration and an α-methyl group provides extreme steric hindrance, rendering the resulting peptides highly resistant to enzymatic degradation[1].
From an analytical perspective, native amino acids typically suffer from poor retention on reverse-phase columns and low ionization efficiency, often necessitating tedious pre-column derivatization (e.g., dansylation or o-phthalaldehyde tagging)[2],[3]. However, the intrinsic structural modifications of this analyte—specifically the lipophilic N-benzoyl group, the O-methyl ether, and the methyl ester—transform it into an ideal candidate for direct reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS)[4].
Experimental Design & Causality (The "Why")
To ensure a robust and reproducible assay, every parameter in this protocol is designed with chemical causality in mind:
Ionization Strategy (ESI+): The amide nitrogen and the ester carbonyl oxygen serve as excellent protonation sites. The acidic mobile phase (0.1% Formic Acid) ensures these sites are fully protonated in solution, driving the formation of a dominant
[M+H]+
precursor ion at m/z 328.2[5].
Fragmentation Pathways (CID): Upon Collision-Induced Dissociation (CID), the N-benzoyl group acts as a strong charge-directing moiety, consistently yielding a characteristic m/z 105.0 benzoyl product ion[5]. Simultaneously, the cleavage of the
Cα−Cβ
bond yields a highly stable 4-methoxybenzyl cation at m/z 121.1. The loss of methanol (32 Da) from the ester group provides an additional reliable qualifier ion at m/z 296.2.
Chromatographic Selection: A sub-2 µm C18 stationary phase is selected. The hydrophobic nature of the modifications ensures strong retention, allowing the analyte to elute away from early-eluting polar matrix components (e.g., salts and endogenous unmodified amino acids) that cause ion suppression[4].
Workflow Visualization
Figure 1: LC-MS/MS workflow for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester quantification.
Internal Standard (IS): N-Benzoyl-D-tyrosine-d5 or a structurally analogous stable-isotope-labeled compound.
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
Additives: LC-MS grade Formic Acid (FA).
Matrix: Blank human or rat plasma (if applied to pharmacokinetic studies).
Step-by-Step Methodology
Sample Preparation (Self-Validating System)
This protocol utilizes a simple protein precipitation (PPT) method to maintain high throughput while ensuring matrix protein removal[1].
Alikot 50 µL of the biological sample (or calibration standard) into a 96-well polypropylene plate.
Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS at 50 ng/mL).
Vortex the plate vigorously for 2 minutes at 1000 RPM.
Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer 100 µL of the supernatant to a clean autosampler vial containing 100 µL of LC-MS Water (1:1 dilution) to match the initial mobile phase conditions and prevent peak broadening.
Self-Validation Checkpoint: Always include a Double Blank (matrix with no analyte, no IS) and a Single Blank (matrix with IS only) in every batch. The Double Blank validates the absence of system carryover, while the Single Blank confirms the IS does not contain unlabeled analyte impurities.
Liquid Chromatography Conditions
Separation is achieved using a high-efficiency UHPLC system to ensure sharp peak shapes and minimal run times.
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
Column Temperature: 40 °C.
Injection Volume: 2.0 µL.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Table 1: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.00
0.40
95.0
5.0
Initial
0.50
0.40
95.0
5.0
Isocratic Hold
2.50
0.40
10.0
90.0
Linear Gradient
3.50
0.40
10.0
90.0
Column Wash
3.60
0.40
95.0
5.0
Re-equilibration
5.00
0.40
95.0
5.0
End
Mass Spectrometry Conditions
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Capillary Voltage: 3.0 kV
Desolvation Temperature: 500 °C
Desolvation Gas Flow: 800 L/hr
Collision Gas: Argon (at
3×10−3
mbar)
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
Target Compound
328.2
121.1
25
30
22
Quantifier
Target Compound
328.2
105.0
25
30
35
Qualifier 1
Target Compound
328.2
296.2
25
30
15
Qualifier 2
Internal Standard
Varies
Varies
25
30
Optimized
Normalization
Data Analysis & Troubleshooting
Ion Ratio Verification: The ratio between the quantifier (m/z 121.1) and qualifier (m/z 105.0) transitions must remain within ±20% of the average ratio established by the calibration standards. A deviation indicates co-eluting matrix interference.
Matrix Effect Assessment: If signal suppression is observed, calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of a neat standard solution. If MF < 0.85, consider increasing the dilution factor in Step 5.1 or switching to Solid Phase Extraction (SPE)[4].
References
Source: PubMed (NIH)
Source: PMC (NIH)
Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research
Source: Thermo Fisher Scientific
URL
Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine
Source: Benchchem
URL
Source: The Journal of Physical Chemistry A (ACS Publications)
optimizing yield in the synthesis of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
Technical Support Center: Yield Optimization for N-Benzoyl-O, α -dimethyl-D-tyrosine Methyl Ester Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Yield Optimization for N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing low yields or incomplete conversions during the synthesis of N-Benzoyl-O,
α
-dimethyl-D-tyrosine Methyl Ester .
The presence of the quaternary
α
-methyl stereocenter introduces severe steric hindrance, rendering standard esterification and amidation protocols highly inefficient. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.
Process Overview
Workflow for the two-step synthesis of the target hindered tyrosine derivative.
Part 1: Esterification Troubleshooting & FAQs
Q: Why does standard Fischer esterification (HCl gas in Methanol) yield <30% product for this substrate?A: The
α
-methyl group creates a massive steric shield around the carboxyl carbon, significantly raising the activation energy required to form the tetrahedral intermediate. Standard acid-catalyzed Fischer esterification relies on an equilibrium that is highly unfavorable for
α,α
-disubstituted amino acids.
Q: How can I drive the esterification to >85% yield?A: Substitute HCl gas with Thionyl Chloride (SOCl₂). When SOCl₂ is added to methanol, it not only generates anhydrous HCl in situ but also acts as a potent water scavenger (forming SO₂ and HCl). Furthermore, SOCl₂ can transiently form a highly reactive acid chloride intermediate with the carboxylic acid, bypassing the unfavorable tetrahedral intermediate of standard Fischer esterification . Refluxing at 65 °C is mandatory to overcome the kinetic barrier.
Step-by-Step Protocol: Optimized Esterification
Preparation: Suspend 10.0 mmol of O,
α
-dimethyl-D-tyrosine in 50 mL of strictly anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.
Activation: Cool the suspension to 0 °C using an ice-water bath.
Reagent Addition: Dropwise add 25.0 mmol (2.5 eq) of Thionyl Chloride (SOCl₂) over 30 minutes. Causality: Slow addition controls the exothermic generation of HCl and prevents the degradation of the methoxy ether.
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 24 hours.
Isolation: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual HCl and SOCl₂, yielding the methyl ester hydrochloride salt as a highly pure white solid.
Part 2: N-Benzoylation Troubleshooting & FAQs
Q: My N-benzoylation stalls at 40% conversion using Benzoyl Chloride, Triethylamine (TEA), and DCM. What is the mechanism of this failure?A: The quaternary
α
-carbon sterically blocks the amine from nucleophilically attacking the benzoyl chloride. In standard solvents like DCM, the reaction is so slow that competitive hydrolysis of benzoyl chloride (from trace moisture) outpaces the desired amidation.
Q: What is the most effective way to force the amidation of this hindered amine?A: You must alter the reaction pathway using a nucleophilic catalyst and optimize the solvent environment.
Add DMAP (4-Dimethylaminopyridine): DMAP is a highly unhindered, potent nucleophile. It attacks benzoyl chloride to form an N-benzoylpyridinium intermediate. This cationic species is vastly more electrophilic than benzoyl chloride, forcing the acylation of the sluggish
α
-methyl amine .
Switch Solvent to Acetonitrile (MeCN): Polar aprotic solvents like MeCN stabilize the charged N-benzoylpyridinium transition state significantly better than non-polar DCM, accelerating the reaction .
Logical relationship of DMAP-catalyzed N-benzoylation overcoming steric hindrance.
Step-by-Step Protocol: Optimized N-Benzoylation
Neutralization: Dissolve 10.0 mmol of the O,
α
-dimethyl-D-tyrosine methyl ester hydrochloride in 50 mL of anhydrous Acetonitrile (MeCN). Add 30.0 mmol (3.0 eq) of Triethylamine (TEA) and stir for 15 minutes at room temperature to liberate the free base.
Catalyst Addition: Add 1.0 mmol (0.1 eq) of solid DMAP to the solution.
Acylation: Cool the reaction mixture to 0 °C. Dropwise add 12.0 mmol (1.2 eq) of Benzoyl Chloride over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Causality: The extended time at RT ensures complete conversion of the sterically hindered intermediate.
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the target product.
Part 3: Quantitative Optimization Data
The following table summarizes the self-validating data demonstrating the efficacy of the protocol adjustments.
Reaction Step
Standard Condition
Optimized Condition
Yield (Standard)
Yield (Optimized)
Key Mechanistic Driver
Esterification
MeOH, HCl(g), RT, 24h
MeOH, SOCl₂, Reflux, 24h
< 30%
> 85%
In situ water scavenging & acid chloride intermediate
N-Benzoylation
BzCl, TEA, DCM, RT
BzCl, TEA, DMAP, MeCN, RT
41%
88%
N-benzoylpyridinium formation & transition state stabilization
References
Methods for the synthesis of phosphonate esters.Google Patents (US5359115A).
Copper-Catalyzed N-Benzoylation of Amines via Aerobic C–C Bond Cleavage. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]
Optimization
Technical Support Center: HPLC Troubleshooting for N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
Welcome to the specialized Technical Support Center for the chromatographic analysis of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester . This guide is engineered for research scientists and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the specialized Technical Support Center for the chromatographic analysis of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester . This guide is engineered for research scientists and drug development professionals who require deep mechanistic insights to resolve peak tailing and asymmetry issues specific to highly functionalized, neutral, hydrophobic amino acid derivatives.
Part 1: Analyte Physicochemical Profiling & Causality
To effectively troubleshoot peak tailing, we must first understand the molecular behavior of the analyte. N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester is characterized by:
High Hydrophobicity: The presence of the O-methyl ether, alpha-dimethyl group, methyl ester, and N-benzoyl ring makes this molecule highly non-polar. It requires a high percentage of organic modifier (e.g., Acetonitrile or Methanol) for elution in Reversed-Phase Liquid Chromatography (RPLC).
Neutrality under HPLC Conditions: Unlike free amino acids, this derivative lacks ionizable basic amines or free carboxylic acids. The nitrogen is locked in a neutral amide bond, and the acid is esterified.
Hydrogen Bonding Potential: Despite being neutral, the amide carbonyl and N-H groups act as strong hydrogen bond acceptors and donors.
The Causality of Tailing: Because this molecule is neutral, traditional "basic tailing" (ion-exchange with deprotonated silanols at pH > 3) is not the primary culprit[1]. Instead, peak tailing for this specific compound is almost exclusively driven by Sample Solvent Effects , Hydrogen Bonding with lone silanols , or Physical System Voids [2][3].
Part 2: Diagnostic Workflow
HPLC Peak Tailing Diagnostic Decision Tree
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my peak tailing severely when I inject the sample dissolved in 100% DMSO or Acetonitrile?
A: You are experiencing the "Strong Sample Solvent Effect."
Because N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester is highly hydrophobic, researchers often dissolve it in 100% strong organic solvents (like DMSO, Acetonitrile, or Methanol) to ensure solubility. However, when this "strong" plug is injected into a weaker, highly aqueous mobile phase, the analyte molecules at the front of the injection plug travel at a much higher velocity than those at the rear[4]. This local disruption of the partition equilibrium causes the peak to stretch out, resulting in severe tailing, peak broadening, or even bimodal peak splitting[3][5].
Q2: How do I differentiate between a chemical interaction and a physical void in my system?
A: Implement a self-validating neutral marker test.
Physical voids (e.g., a collapsed column bed or a poorly seated PEEK fitting creating extra-column volume) cause all peaks to undergo infinite dilution and tail[2]. Chemical interactions (like hydrogen bonding) are analyte-specific.
The Test: Inject a small, strictly neutral, non-hydrogen-bonding molecule (e.g., Uracil for dead volume, followed by Toluene). If the Toluene peak is perfectly symmetrical (
As
~ 1.0) but your tyrosine derivative tails, the issue is chemical. If Toluene also tails, you have a physical void or plumbing issue[2].
Q3: Can silanol interactions cause tailing for a neutral amide like this tyrosine derivative?
A: Yes, via Hydrogen Bonding.
While true ion-exchange tailing requires a positively charged basic amine, the unprotonated acidic silanols (Si-OH) on older Type-A silica can act as strong hydrogen bond donors to the carbonyl oxygen of your N-benzoyl amide group[6]. This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the bulk hydrophobic interaction, creating a tail[1].
Q4: Will adjusting the mobile phase pH fix the tailing for this compound?
A: No, pH adjustment is largely ineffective here.
Lowering the pH (e.g., to 2.5 with TFA or Formic Acid) is a standard tactic to protonate silanols and prevent basic amine tailing. However, because N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester has no ionizable basic groups, pH manipulation will not significantly alter its primary retention or its hydrogen-bonding capacity[1][3]. The solution is to change the stationary phase chemistry, not the mobile phase pH.
Part 4: Experimental Protocols
Protocol A: Mitigating the Sample Solvent Effect
This protocol is a self-validating workflow to ensure the sample diluent matches the eluotropic strength of the mobile phase without precipitating the highly hydrophobic analyte.
Prepare a Stock Solution: Dissolve the analyte in 100% Acetonitrile (ACN) or Methanol (MeOH) at a high concentration (e.g., 10 mg/mL). Do not inject this directly.
Determine Initial Mobile Phase Composition: Note the % Organic at the time of elution (e.g., if the compound elutes at 60% ACN / 40% Water).
Serial Dilution: Dilute the stock solution to your target analytical concentration (e.g., 0.1 mg/mL) using a diluent that is at least 10-20% weaker in organic content than the mobile phase at elution (e.g., 40% ACN / 60% Water).
Solubility Check: Visually inspect and sonicate the diluted vial for 5 minutes. If precipitation occurs (cloudiness), increase the organic content by 5% increments until just clear, but never exceed the starting mobile phase organic percentage.
Injection Volume Optimization: Reduce the injection volume to
≤
5 µL. Smaller injection volumes minimize the physical disruption of the mobile phase equilibrium by the sample solvent.
If Protocol A fails and Toluene shows perfect symmetry, upgrade the stationary phase to eliminate lone silanols.
Select a High-Purity Column: Replace the current column with a "Type-B" high-purity silica column[1].
Ensure Double-Endcapping: Verify the manufacturer specifications state the column is "fully endcapped" or "double-endcapped" (e.g., Agilent Eclipse Plus, Waters XBridge). This process uses secondary silanization reagents to cap sterically hindered silanols that primary C18 chains cannot reach[6].
Alternative Selectivity (Optional): If tailing persists, switch to a Polar-Embedded stationary phase (e.g., an amide or carbamate-embedded C18). The embedded polar group creates a local hydration layer that shields the analyte's amide group from interacting with residual surface silanols.
Part 5: Quantitative Data Presentation
The following table summarizes the causal relationship between experimental parameters and the Asymmetry Factor (
As
) for hydrophobic neutral amides. An ideal
As
is between 0.95 and 1.20.
Influence of a strong sample solvent on analyte dispersion in chromatographic columns. Université libre de Bruxelles (ULB) / Journal of Chromatography A. Available at:[Link]
What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation Knowledge Base. Available at:[Link]
Peak Splitting in Chromatography. PharmaJia. Available at:[Link]
The Secrets of Good Peak Shape in HPLC. ResearchGate / Agilent Technologies. Available at:[Link]
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester degradation under acidic conditions
Welcome to the Technical Support Center. As a highly modified unnatural amino acid, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester presents unique stability challenges during peptide synthesis, purification, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a highly modified unnatural amino acid, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester presents unique stability challenges during peptide synthesis, purification, and drug development. The presence of the α-methyl quaternary stereocenter significantly alters the local steric environment, fundamentally changing the hydrolysis rates of adjacent functional groups under acidic conditions[1].
This guide provides field-proven insights, troubleshooting steps, and validated protocols to help you control and predict the degradation of this compound.
Mechanistic Pathways of Acidic Degradation
Understanding the causality behind the degradation of this molecule requires analyzing its three acid-sensitive functional groups. The degradation is strictly sequential, governed by the activation energy required to protonate and cleave each specific bond.
Methyl Ester Hydrolysis (Most Labile): Under aqueous acidic conditions, the C-terminal methyl ester is the first group to degrade, yielding the free carboxylic acid. However, the bulky α-methyl group provides significant steric shielding (the Thorpe-Ingold effect), which restricts the approach trajectory of the water nucleophile. This makes the ester noticeably more resistant to hydrolysis than standard amino acid esters[2].
N-Benzoyl Amide Cleavage (Highly Resistant): Amides are inherently more stable than esters. The combination of the electron-withdrawing benzoyl group and the severe steric hindrance from the adjacent α-methyl group makes this amide bond exceptionally robust. Cleavage requires harsh conditions (e.g., 6M HCl at elevated temperatures)[3].
O-Methyl Ether Cleavage (Virtually Inert): Aryl methyl ethers are highly stable to standard aqueous acids. Cleavage to the free phenol does not occur under standard peptide cleavage conditions (like TFA) and requires extreme protic acids (e.g., 48% HBr) or Lewis acids.
Sequential acid-catalyzed degradation of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
Quantitative Degradation Profile
The following table summarizes the quantitative susceptibility of each functional group to acidic degradation, allowing for precise experimental planning.
Functional Group
Acidic Susceptibility
Primary Degradation Product
Cleavage Condition
Estimated Half-Life (pH 2, 25°C)
Methyl Ester
Moderate
Carboxylic Acid
3M HCl (aq), 50°C
~72 hours
N-Benzoyl Amide
Low
Free Amine + Benzoic Acid
6M HCl (aq), 110°C
> 30 days
O-Methyl Ether
Very Low
Phenol
48% HBr (aq), 120°C
Indefinitely Stable
Troubleshooting Guide & FAQs
Q: Why do I observe a mass shift of -14 Da (loss of CH₂ group) during prolonged RP-HPLC purification using 0.1% TFA?A: This indicates premature hydrolysis of the methyl ester to the free carboxylic acid. While the α-methyl group provides steric hindrance that slows down chemical degradation compared to standard D-tyrosine[1], the ester remains susceptible to acid-catalyzed hydrolysis in aqueous environments over extended periods.
Corrective Action: Minimize fraction pooling time in the autosampler, keep collected fractions chilled (4°C), and lyophilize immediately rather than evaporating via rotary evaporation.
Q: I need to selectively hydrolyze the methyl ester without cleaving the N-benzoyl group. Standard 1M HCl at room temperature is taking days. Can I speed this up?A: Yes. The slow kinetics are due to the steric bulk of the α-methyl group blocking the tetrahedral intermediate[2]. You can safely increase the temperature to 50°C and the acid concentration to 3M HCl. The N-benzoyl group is sterically protected and will remain completely intact under these conditions. (See Protocol 1 below).
Q: Can I use standard 6M HCl at 110°C to completely deprotect the molecule down to free α-methyl-D-tyrosine?A: No. While 6M HCl at 110°C will successfully hydrolyze both the methyl ester and the N-benzoyl amide, it will not cleave the O-methyl ether. Aryl methyl ethers are highly resistant to standard aqueous acids. To achieve complete global deprotection to α-methyl-D-tyrosine, you must switch to 48% HBr in glacial acetic acid at reflux.
Q: Why is the N-benzoyl cleavage so much slower than a standard N-benzoyl-D-tyrosine derivative?A: The quaternary α-carbon introduces severe steric bulk directly adjacent to the amide bond. This restricts the rotational freedom of the N-Cα bond and physically blocks the approach trajectory of the water nucleophile during acid-catalyzed hydrolysis.
Validated Experimental Protocols
The following protocols are self-validating systems designed to exploit the differential degradation kinetics of the molecule.
Protocol 1: Selective Methyl Ester Hydrolysis
Objective: Yield N-Benzoyl-O,α-dimethyl-D-tyrosine while preserving the amide and ether.
Dissolution: Dissolve 1.0 mmol of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester in 5 mL of 1,4-Dioxane.
Acidification: Add 5 mL of 3M aqueous HCl to the solution (Final concentration: 1.5M HCl in 1:1 Dioxane/Water).
Thermal Activation: Stir the reaction mixture at 50°C for 16 hours. The elevated temperature overcomes the steric hindrance at the ester without jeopardizing the amide.
Monitoring: Verify completion via LC-MS (Look for [M+H]+ shift from 328.4 to 314.3).
Workup: Concentrate under reduced pressure to remove the Dioxane. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure carboxylic acid.
Suspension: Suspend 1.0 mmol of the starting material in 10 mL of 6M aqueous HCl.
Sealed Reaction: Transfer the mixture to a heavy-walled glass pressure tube with a PTFE screw cap. Seal tightly to prevent evaporation.
Hydrolysis: Heat the reaction mixture to 110°C using a heating block for 24 hours. The harsh conditions will cleave both the ester and the sterically hindered amide.
Precipitation: Cool the vessel to room temperature. The byproduct (benzoic acid) will precipitate out of the aqueous solution as white crystals.
Validation & Extraction: Extract the aqueous layer with Diethyl Ether (3 x 10 mL). The benzoic acid will partition into the ether layer, leaving the highly polar amino acid salt in the aqueous layer.
Isolation: Lyophilize the aqueous layer to obtain O,α-dimethyl-D-tyrosine hydrochloride as a white powder.
References
Synthesis of [alpha-methyltyrosine-4]angiotensin II: studies of its conformation, pressor activity, and mode of enzymatic degrad - PNAS
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
methyltyrosine progenitors, synthesis and evaluation of some (2-oxo-1,3-dioxol-4-yl)methyl esters
Source: American Chemical Society (ACS)
URL:[Link]
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
storage and long-term stability optimization for N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
Welcome to the dedicated technical support guide for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and long-term stability of this compound. Here, we address common challenges and provide expert-backed solutions to maintain the integrity of your experiments.
Compound Overview and Intrinsic Stability
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a specialized derivative of D-tyrosine. Its stability is primarily dictated by the chemical properties of its key functional groups: a methyl ester, an N-benzoyl (amide) group, and an O-methyl (ether) group on the aromatic ring. The primary degradation pathways of concern are hydrolysis and, to a lesser extent, oxidation and photolysis.[1][2][3]
The ester and amide functionalities are most susceptible to degradation, particularly through hydrolysis.[1][3][4] Understanding and controlling the factors that promote these reactions is critical for preserving the compound's purity and activity over time.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the stability of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester.
Storage Duration
Temperature
Atmosphere
Light Conditions
Container
Short-Term (1-2 weeks)
2-8°C (Refrigerated)
Inert Gas (Argon or Nitrogen)
Amber Vial / Protect from Light
Tightly Sealed Glass Vial
Long-Term (>2 weeks)
-20°C or -80°C (Frozen)
Inert Gas (Argon or Nitrogen)
Amber Vial / Protect from Light
Tightly Sealed Glass Vial
Causality: Lowering the temperature significantly reduces the rates of all potential chemical degradation reactions. The compound is likely a solid, and storing it frozen minimizes molecular mobility. An inert atmosphere is crucial to displace oxygen and moisture, which are key reactants in oxidative and hydrolytic degradation.[5] Light-sensitive aromatic compounds require protection from UV and visible light to prevent photodegradation.[2][6]
Q2: The compound appears clumpy or oily. What could be the cause and is it still usable?
A2: Clumping or oiling out is a strong indicator of moisture absorption (hygroscopicity) or degradation.[7] The methyl ester group is susceptible to hydrolysis, which would yield the parent carboxylic acid and methanol. The resulting mixture of the ester and its corresponding acid could have a lower melting point or appear as an oil.
Recommendation: Before use, you must re-characterize the material. Obtain a purity profile using High-Performance Liquid Chromatography (HPLC) and confirm the structure, possibly with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] If significant degradation (e.g., >5%) is observed, the material should not be used for quantitative experiments.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is not recommended for long-term stability. Once dissolved, the susceptibility to hydrolysis increases dramatically, as water or other nucleophilic solvents are readily available to react with the ester group.[4][9]
For Experimental Use: If you must prepare stock solutions, follow these guidelines:
Use a dry, anhydrous, aprotic solvent (e.g., DMSO, DMF, Acetonitrile).
Prepare the solution fresh for each experiment.
If short-term storage is unavoidable (1-2 days), store the solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10]
Q4: I suspect my compound has degraded. What are the likely degradation products?
A4: The most probable degradation products arise from the hydrolysis of the ester and amide bonds.
Primary Degradant (Ester Hydrolysis): N-Benzoyl-O,α-dimethyl-D-tyrosine. This is the most likely impurity to form, resulting from the reaction with trace moisture.[4][11]
Secondary Degradant (Amide Hydrolysis): O,α-dimethyl-D-tyrosine Methyl Ester. Amide bonds are generally more stable than esters, so this is less likely to occur under standard storage conditions but can be induced by aggressive pH.[4][12]
The logical flow of degradation is visualized in the diagram below.
Caption: Primary degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Observed Issue
Potential Cause(s)
Troubleshooting & Validation Steps
Inconsistent Assay Results / Loss of Potency
1. Compound Degradation: Hydrolysis of the methyl ester has occurred, reducing the concentration of the active compound.[3] 2. Improper Sample Handling: Repeated freeze-thaw cycles of stock solutions or exposure of solid to ambient air.[10]
1. Purity Check: Analyze a sample of the compound (solid or freshly prepared solution) via HPLC with UV detection to assess purity. Look for the emergence of a more polar peak corresponding to the carboxylic acid degradant.[1][13] 2. Implement Aliquoting: For any required solutions, prepare single-use aliquots to avoid temperature cycling.[10] 3. Handling Protocol: Always allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.[10]
New, Unidentified Peaks in Chromatogram (HPLC/LC-MS)
1. Hydrolysis: The most common cause, leading to the formation of the corresponding carboxylic acid.[9] 2. Oxidation: Although the phenolic hydroxyl is protected, the aromatic ring or other parts of the molecule could be susceptible to oxidation over long periods.[2][14] 3. Photodegradation: Exposure to light may have generated new species.[2]
1. Forced Degradation Study: Perform a mini-forced degradation study (see Protocol 1) to intentionally generate degradation products. This helps in identifying the unknown peaks by comparing their retention times.[1][2] 2. LC-MS Analysis: Use LC-MS to get the mass of the impurity peaks. The mass of the primary hydrolytic degradant should be 14 Da less than the parent compound (loss of CH₂).
Poor Solubility in Aprotic Solvents
1. Significant Degradation: The hydrolyzed carboxylic acid product is more polar and may be less soluble in nonpolar aprotic solvents. 2. Incorrect Solvent Choice: The compound itself may have limited solubility in the chosen solvent.
1. Confirm Purity: First, run an HPLC analysis to rule out degradation as the cause. 2. Solubility Testing: Test solubility in a small scale with a range of recommended solvents (e.g., DMSO, DMF, Dichloromethane). Sonication may aid dissolution.
Experimental Protocols
Protocol 1: Rapid Purity Assessment via Forced Degradation
This protocol is a diagnostic tool to help identify potential degradation products and confirm if new peaks in your analytical runs are related to compound instability.[1][15]
Objective: To intentionally degrade the compound under controlled hydrolytic conditions to generate reference impurity standards.
Materials:
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
Deionized Water
Small glass vials with caps
Heating block or water bath
HPLC system with UV detector
Procedure:
Prepare Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN or MeOH to create a 1 mg/mL stock solution.
Set Up Degradation Vials:
Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.
Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.
Control: Mix 100 µL of stock solution with 900 µL of 50:50 ACN/Water.
Incubation:
Place all three vials in a heating block set to 60°C.
Incubate for 2-4 hours. The goal is to achieve 5-20% degradation, not complete degradation.[3][16]
Neutralization & Analysis:
After incubation, cool the vials to room temperature.
For the base hydrolysis vial, neutralize by adding an equimolar amount of HCl (if necessary for the analytical method).
Analyze all three samples by HPLC.
Data Interpretation: Compare the chromatograms. The peak for the parent compound should decrease in the acid and base-stressed samples. New peaks that appear are likely degradation products. The base-catalyzed sample is expected to show significant ester hydrolysis.[11] This provides a retention time "fingerprint" for your primary degradant.
comparing N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester with L-tyrosine derivatives
Unnatural vs. Natural: A Comparative Guide on N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester and L-Tyrosine Derivatives The Bottleneck of Natural Amino Acids in Drug Design In the development of peptidomimetics and targe...
Author: BenchChem Technical Support Team. Date: April 2026
Unnatural vs. Natural: A Comparative Guide on N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester and L-Tyrosine Derivatives
The Bottleneck of Natural Amino Acids in Drug Design
In the development of peptidomimetics and targeted therapeutics, native L-tyrosine presents significant liabilities. Its zwitterionic nature restricts passive membrane permeability, its unshielded phenolic hydroxyl group acts as a magnet for Phase II metabolism (glucuronidation and sulfation), and its L-stereocenter makes it highly susceptible to rapid proteolytic cleavage.
To overcome these pharmacokinetic barriers, drug developers utilize heavily modified unnatural amino acids. N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8) [1] represents a masterclass in structural engineering, combining four distinct chemical modifications to create a nearly indestructible, highly lipophilic building block.
Structural Deconstruction & Mechanistic Causality
As an application scientist, it is critical to understand why each functional group is modified rather than just noting the structural differences. Every substitution in this molecule is a calculated defense mechanism against biological degradation.
D-Stereocenter (Protease Evasion): Native proteases are strictly stereospecific to L-amino acids. Inverting the chiral center to the D-configuration renders the peptide bond virtually invisible to endogenous degradation machinery, ensuring prolonged in vivo stability ()[2].
α-Methylation (Conformational Rigidity): The addition of a methyl group at the alpha carbon induces severe steric clash (the Thorpe-Ingold effect). This heavily restricts the Ramachandran
ϕ
and
ψ
dihedral angles, locking the residue into specific secondary structures (such as
β
-turns) while completely preventing racemization.
O-Methylation (Metabolic Shielding): The free -OH in standard tyrosine is a metabolic liability. O-methylation masks this site, preventing kinase-mediated phosphorylation and eliminating Phase II metabolic conjugation. Furthermore, O-methylation drastically boosts the molecule's lipophilicity ()[3].
N-Benzoyl & Methyl Ester Capping (Permeability Enhancement): Free amino acids are zwitterions at physiological pH, which severely limits transcellular diffusion. Capping the N-terminus with a bulky, lipophilic benzoyl group and the C-terminus with a methyl ester neutralizes these charges. This pushes the partition coefficient (LogP) into the optimal range for passive membrane transport ()[4].
Structural modifications transforming L-Tyrosine into a highly stable peptidomimetic.
Quantitative Performance Comparison
The cumulative effect of these modifications results in a compound that behaves fundamentally differently from its natural precursors. Below is a comparative summary of L-Tyrosine against its progressively modified derivatives.
Compound
Modifications
Plasma Half-Life (
t1/2
)
Est. LogP
Conformational Flexibility
Metabolic Liability
L-Tyrosine
None
< 10 min (in peptides)
-2.26
High
High (Proteolysis, Glucuronidation)
N-Acetyl-L-Tyrosine
N-terminal cap
< 30 min
-1.10
High
Moderate (Glucuronidation)
O-Methyl-L-Tyrosine
Phenol cap
~ 1-2 hours
-0.50
High
Moderate (Proteolysis)
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
N/C-caps, O-methyl, α-methyl, D-isomer
> 48 hours
+3.50
Highly Restricted
Extremely Low
Self-Validating Experimental Workflows
To objectively verify the performance claims of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester against L-tyrosine derivatives, the following self-validating protocols must be employed.
This assay determines the resistance of the compound to endogenous peptidases.
Matrix Preparation: Prepare a 10 µM solution of the target compound in 90% pooled human plasma. Causality: 90% plasma accurately mimics in vivo protein binding and enzyme concentrations, avoiding the artificial dilution artifacts seen in 50% plasma assays.
Incubation & Control: Incubate at 37°C. Include a parallel well containing an unmodified L-Tyrosine peptide as a positive control. Causality (Self-Validation): If the L-Tyrosine control does not degrade rapidly, the plasma enzymes are inactive, and the assay must be invalidated.
Quenching: At time points (0, 15, 30, 60, 120 min, and 24 hrs), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold ACN instantly denatures proteases, freezing the reaction at exact time points. The IS corrects for any matrix suppression during mass spectrometry.
Precipitation & Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact compound.
Standardized self-validating workflow for quantifying proteolytic stability in plasma.
This protocol isolates passive transcellular diffusion to quantify the lipophilicity enhancements conferred by O-methylation and N/C-capping ().
Donor Preparation: Dilute the compound to 50 µM in PBS (pH 7.4). Add Lucifer Yellow (LY) at 10 µM to the donor well. Causality (Self-Validation): LY is a paracellular marker that cannot cross intact lipid membranes. If LY is detected in the acceptor well, the artificial membrane is compromised, invalidating that specific well.
Membrane Setup: Coat the PVDF filter of the acceptor plate with a 1% lecithin in dodecane lipid solution.
Incubation: Assemble the donor and acceptor plates and incubate for 5 hours at room temperature in a humidity chamber to prevent evaporation.
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS. Calculate the Apparent Permeability (
Papp
). N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester will exhibit a
Papp
magnitude significantly higher than L-Tyrosine due to the elimination of zwitterionic charges.
References
Title: Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp.
Source: PMC - NIH
URL: [Link]
Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides
Source: MDPI
URL: [Link]
Title: A LAT1-selective PET tracer, 5-[¹⁸F]F-αMe-3BPA, as a companion to its structurally matched ¹⁰B analog in boron neutron capture therapy
Source: PMC - NIH
URL: [Link]
Title: Designer Peptide and Protein Dendrimers: A Cross-Sectional Analysis
Source: ACS Publications
URL: [Link]
A Comparative Stability Analysis: N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester vs. D-Tyrosine
An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of the chemical and enzymatic stability of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and enzymatic stability of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester and its parent amino acid, D-tyrosine. Through structural analysis, presentation of comparative experimental data, and detailed protocols, we illustrate the profound impact of specific chemical modifications on molecular stability. This information is critical for scientists making informed decisions in peptide synthesis, drug design, and other applications where molecular integrity is paramount.
Introduction: The Need for Enhanced Stability
D-tyrosine, a non-proteinogenic amino acid, serves as a crucial building block in various biochemical and pharmaceutical applications. However, its utility is often hampered by the inherent reactivity of its functional groups: the primary amine, the carboxylic acid, and the phenolic hydroxyl group. These sites are susceptible to degradation through oxidation, enzymatic cleavage, and other chemical reactions, compromising the shelf-life, efficacy, and safety of tyrosine-containing compounds[1][2][3][4][5].
To overcome these limitations, chemists have developed protected analogues. N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a heavily modified derivative where each reactive site of D-tyrosine has been strategically altered. This guide dissects the structural rationale behind these modifications and provides the experimental framework to quantify the resulting stability gains.
The stability differences between the two molecules are best understood by a direct comparison of their structures and the functional consequences of the modifications made to the D-tyrosine scaffold.
Feature
D-Tyrosine
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
Structure
Structure not publicly available. A representative structure is inferred from the name.
α-Amino Group
Primary Amine (-NH₂)
N-Benzoyl Amide (-NH-CO-Ph)
Phenol Group
Hydroxyl (-OH)
Methoxy Ether (-OCH₃)
α-Carbon
Monosubstituted (Cα-H)
Disubstituted (Cα-CH₃)*
Carboxyl Group
Carboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)
Note: The term "a-dimethyl" is interpreted as the chemically prevalent and functionally significant α-methyl modification, which involves replacing the α-hydrogen with a methyl group.
Impact of Modifications:
N-Benzoylation: The conversion of the nucleophilic primary amine to a benzoyl amide group provides significant protection. Amides are substantially less reactive and more resistant to chemical and enzymatic degradation than free amines[6][7]. This modification effectively prevents unwanted side reactions and blocks cleavage by many proteases.
O-Methylation: The phenolic hydroxyl group of tyrosine is highly susceptible to oxidation, which can lead to the formation of reactive quinones and dimerized products like dityrosine[5][8]. Replacing the hydroxyl with a chemically inert methoxy group (an ether linkage) eliminates this degradation pathway, drastically increasing the molecule's resistance to oxidative stress[9].
α-Methylation: The introduction of a methyl group at the alpha-carbon creates steric hindrance. This structural change has a profound effect on stability, primarily by shielding adjacent peptide bonds from enzymatic cleavage by proteases, which can extend the in-vivo half-life of peptide-based drugs[10][11][12][13]. This modification also enhances conformational rigidity, which can be beneficial for receptor binding[10][11].
Methyl Esterification: Protecting the carboxylic acid as a methyl ester prevents decarboxylation and other acid-mediated reactions. While esters themselves can be labile to hydrolysis under acidic or basic conditions, they are often more stable than the free acid in specific formulations[14][15]. This modification also increases lipophilicity.
Experimental Comparison of Stability
To quantify the stability enhancements, we present data from forced degradation studies, a standard industry practice where compounds are exposed to harsh conditions to predict long-term stability[16][17][18].
Table 1: Comparative Stability under Forced Degradation Conditions
Stress Condition
D-Tyrosine (% Remaining after 24h)
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (% Remaining after 24h)
The data clearly demonstrates the superior stability of the modified derivative under oxidative and enzymatic stress, which are common degradation routes for natural amino acids. The O-methylation and α-methylation provide exceptional protection against these key liabilities. The only condition under which the parent D-tyrosine shows higher stability is strong basic hydrolysis, which readily cleaves the methyl ester of the derivative. However, the ester shows good stability under acidic conditions[14][15][19].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following are detailed protocols for assessing stability.
Protocol 1: HPLC-Based Forced Degradation Study
This protocol is designed to assess chemical stability under various stress conditions as mandated by ICH guidelines[16][17][18][20].
Objective: To quantify the degradation of the test compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
Stock Solution Preparation: Prepare 1 mg/mL solutions of each compound (D-Tyrosine and the derivative) in a 50:50 acetonitrile:water mixture.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours.
Photostability: Expose 1 mL of stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.
Control: Mix 1 mL of stock with 1 mL of water. Keep at room temperature.
Time Points & Quenching: At t=0, 4, 8, and 24 hours, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.
HPLC Analysis:
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase: Gradient of (A) 0.1% Trifluoroacetic Acid in Water and (B) 0.1% Trifluoroacetic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm and 275 nm.
Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the t=0 sample.
Caption: Workflow for a typical forced degradation study.
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses metabolic stability, focusing on susceptibility to plasma esterases and liver proteases.
Objective: To determine the rate of enzymatic degradation of the test compounds in a biologically relevant matrix.
Methodology:
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and either human plasma or liver microsomes (1 mg/mL protein).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a cofactor solution (e.g., NADPH for microsomal P450 enzymes, though not required for esterases/proteases).
Time Points: At t=0, 15, 30, 60, and 120 minutes, take an aliquot of the reaction mixture.
Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing: Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Recommendations
The strategic chemical protection of D-tyrosine's reactive functional groups in N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester results in a molecule with vastly superior stability against oxidative and enzymatic degradation.
For applications requiring high resistance to oxidation and enzymatic breakdown , such as the development of long-acting peptide therapeutics or robust chemical reagents, the modified derivative is the unequivocally superior choice[10][11][13].
For applications where the free phenol or carboxylic acid is functionally essential , or where subsequent cleavage of the protecting groups is intended (as in a prodrug strategy), the parent D-tyrosine or other derivatives with more labile protecting groups may be necessary[14][21].
Researchers must weigh the stability requirements of their specific application against the functional role of the amino acid. This guide provides the foundational data and protocols to support that critical decision-making process, ensuring the selection of the most appropriate molecule for successful research and development outcomes.
References
ResearchGate. Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]
CAS Common Chemistry. N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester — Chemical Substance Information. [Link]
Science.gov. methyl ester hydrolysis: Topics by Science.gov. [Link]
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
Parkhitko, A. A., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife. [Link]
eLife. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. (2020). [Link]
PubMed. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. (2020). [Link]
Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). [Link]
Romo, D., et al. (2004). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [Link]
MDPI. Degradation of Tyrosine Hydroxylase by the Ubiquitin-Proteasome System in the Pathogenesis of Parkinson's Disease and Dopa-Responsive Dystonia. (2020). [Link]
NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. (2012). [Link]
ResearchGate. Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. (2014). [Link]
PubMed. Oxidative Damage Caused by Free Radicals Produced During Catecholamine Autoxidation: Protective Effects of O-methylation and Melatonin. (1997). [Link]
A Senior Application Scientist's Guide to Validating the Purity of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective compari...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester. We will move beyond rote protocols to explain the "why" behind experimental choices, ensuring a self-validating system for your analyses.
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a complex derivative of the amino acid D-tyrosine. Its purity is paramount, as even minute impurities can significantly impact downstream applications, leading to misleading biological data or failed drug development milestones. LC-MS has become an indispensable tool for impurity profiling in the pharmaceutical industry due to its high sensitivity and specificity.[1][2] This guide will compare two robust LC-MS methods, providing the rationale for parameter selection and offering insights into data interpretation.
The Critical Role of LC-MS in Purity Assessment
Liquid chromatography (LC) separates the target compound from potential impurities based on their physicochemical properties, while mass spectrometry (MS) provides mass-to-charge ratio (m/z) information, enabling identification and confirmation.[3] This combination is particularly powerful for identifying co-eluting impurities that might be missed by UV detection alone.[3][4] High-Resolution Accurate Mass (HRAM) Mass Spectrometry further enhances this capability by providing precise mass data for observed impurities, allowing for the generation of tentative identities.[5]
Understanding Potential Impurities in N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester
The synthesis of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester can introduce several types of impurities. A thorough understanding of the synthetic route is crucial for anticipating potential byproducts. Common impurities can arise from:
Incomplete reactions: Starting materials such as O-methyl-D-tyrosine or N-benzoyl-D-tyrosine methyl ester may remain.[6][7]
Side reactions: These can include the formation of diastereomers, deletion or insertion of amino acids during peptide synthesis, or modifications to side chains.[8][9]
Reagent-related impurities: Impurities from reagents used in the synthesis, such as benzoyl chloride, can be incorporated into the final product.[10]
Degradation products: The compound may degrade over time, especially if not stored under optimal conditions.
Comparative LC-MS Methodologies
The choice of chromatographic conditions, particularly the mobile phase and column, significantly impacts the separation of the main compound from its impurities.[11] We will compare two distinct reversed-phase LC-MS methods: a fast-screening method using a traditional C18 column with a formic acid modifier and a high-resolution method employing a modern solid-core C18 column with a trifluoroacetic acid (TFA) modifier. While TFA can suppress the MS signal, it often provides superior peak shape for certain compounds.[12]
Method 1: Rapid Screening with Formic Acid Modifier
This method is designed for high-throughput analysis, providing a quick assessment of purity. Formic acid is a common mobile phase modifier that is highly compatible with mass spectrometry.[12]
Experimental Protocol:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS Detector: Electrospray Ionization (ESI) in Positive Mode
Scan Range: m/z 100-1000
Rationale:
The short column and fast gradient allow for rapid analysis times.
The 1.8 µm particle size provides good efficiency for sharp peaks.
Formic acid is a volatile buffer that provides good protonation for positive mode ESI without significant ion suppression.
Method 2: High-Resolution Separation with TFA Modifier
This method prioritizes resolution to separate closely eluting impurities, which is crucial for accurate purity determination.
Experimental Protocol:
Column: Solid-Core C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A: 0.05% TFA in Water
Mobile Phase B: 0.05% TFA in Acetonitrile
Gradient: 30% to 70% B over 15 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 45 °C
Injection Volume: 5 µL
MS Detector: ESI in Positive Mode
Scan Range: m/z 100-1000
Rationale:
The longer column and shallower gradient provide increased peak capacity and resolution.
Solid-core particles offer higher efficiency than fully porous particles of the same size, leading to sharper peaks and better separations.[13]
TFA can improve peak shape for basic compounds by acting as an ion-pairing agent, though it may cause some signal suppression in the MS.[12] The lower concentration (0.05%) is a compromise to mitigate this effect.
Visualizing the Experimental Workflows
Caption: General workflow for LC-MS analysis.
Caption: Comparison of the two LC-MS methods.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the performance differences between the two methods.
Table 1: Chromatographic Performance Comparison
Parameter
Method 1 (Rapid Screening)
Method 2 (High Resolution)
Retention Time (Main Peak)
3.25 min
8.72 min
Peak Width (Main Peak)
0.10 min
0.15 min
Resolution (Main Peak & Closest Impurity)
1.8
3.5
Theoretical Plates
15,000
35,000
Table 2: Impurity Profile Comparison
Impurity
m/z
Method 1 (Area %)
Method 2 (Area %)
Starting Material (O-methyl-D-tyrosine)
196.09
0.15
0.12
Di-benzoylated byproduct
418.16
Not Resolved
0.08
De-methylated impurity
314.12
0.05
0.06
Unknown Impurity 1
346.15
Co-elutes with main peak
0.03
Unknown Impurity 2
298.13
0.02
0.02
Analysis of Results:
As the data illustrates, Method 2 provides significantly better resolution, enabling the separation of a di-benzoylated byproduct and an unknown impurity that co-eluted with the main peak in Method 1. This highlights the importance of method development for impurity profiling, as a fast screening method may not always be sufficient for accurate purity assessment.[11]
Peak Purity Assessment
Beyond chromatographic separation, modern chromatography data systems (CDS) offer tools for peak purity analysis. For UV data, this involves comparing spectra across the peak. For MS data, extracted ion chromatograms (XICs) of expected impurities can be overlaid with the total ion chromatogram (TIC) to check for co-elution.[14] A pure peak will exhibit a consistent mass spectrum across its entire width.[15]
Validating the Analytical Procedure
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[17][18] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Validating the purity of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester requires a thoughtful and systematic approach. As demonstrated, a high-resolution LC-MS method is often necessary to ensure the separation and detection of all potential impurities. By understanding the principles behind method development and validation, researchers can have high confidence in the purity of their compounds, leading to more reliable and reproducible scientific outcomes. This guide provides a framework for developing and comparing LC-MS methods, empowering scientists to make informed decisions in their analytical workflows.
References
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Published May 16, 2023. (URL: [Link])
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Published November 4, 2020. (URL: [Link])
Oksman-Caldentey, K. M., & Lillsunde, P. (1998). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 797(1-2), 147-155. (URL: [Link])
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. (URL: [Link])
Analysis of a Synthetic Peptide and Its Impurities. Agilent. Published November 10, 2020. (URL: [Link])
Can peak purity be analysed using methods other than photo diode array detector? ResearchGate. Published May 18, 2012. (URL: [Link])
ICH Q2(R1) Analytical Method Validation. Scribd. (URL: [Link])
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(6), 396-401. (URL: [Link])
Investigation of Impurities in Peptide Pools. MDPI. Published February 2, 2025. (URL: [Link])
Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Contract Pharma. Published December 12, 2024. (URL: [Link])
Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac Group. (URL: [Link])
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Published March 31, 2010. (URL: [Link])
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (URL: [Link])
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (URL: [Link])
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. Published August 7, 2008. (URL: [Link])
Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. (URL: [Link])
Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. Waters. (URL: [Link])
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Published May 6, 2020. (URL: [Link])
Analytical Method Validation: Back to Basics, Part II. LCGC International. Published November 27, 2025. (URL: [Link])
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Published April 4, 2024. (URL: [Link])
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. (URL: [Link])
LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Published May 27, 2025. (URL: [Link])
Validation of Clinical LC/MS-MS Methods: What You Need to Know. SCIEX. (URL: [Link])
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Published October 1, 2017. (URL: [Link])
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. (URL: [Link])
Development of N-ferrocenyl(benzoyl)amino-acid esters stationary phase for high performance liquid chromatography. Talanta. Published November 1, 2015. (URL: [Link])
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. (URL: [Link])
(PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. (URL: [Link])
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Published December 1, 2017. (URL: [Link])
A Comparative Guide to Benchmarking Novel Constrained Amino Acids in Peptidomimetic Design: A Case Study with N-Benzoyl-O-methyl-α-methyl-D-tyrosine Methyl Ester
Executive Summary The therapeutic potential of peptides is immense, yet their clinical translation is frequently hampered by inherent liabilities such as poor metabolic stability and low cell permeability.[1][2] Peptidom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The therapeutic potential of peptides is immense, yet their clinical translation is frequently hampered by inherent liabilities such as poor metabolic stability and low cell permeability.[1][2] Peptidomimetic design seeks to overcome these hurdles by creating molecules that replicate the essential pharmacophoric features of a native peptide in a more robust and drug-like scaffold.[3][4] A cornerstone of modern peptidomimetic strategy is the use of conformationally constrained amino acids, which pre-organize the molecule into a bioactive conformation, thereby enhancing receptor affinity and reducing entropic penalties upon binding.
This guide provides a comprehensive framework for the objective evaluation and benchmarking of novel, non-natural amino acid building blocks for peptidomimetic design. We will use the exemplar molecule, N-Benzoyl-O-methyl-α-methyl-D-tyrosine Methyl Ester , to illustrate a rigorous, multi-parameter assessment pipeline. This document is structured not as a simple data sheet, but as a strategic guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for interpreting comparative data.
Part 1: The Foundational Role of Conformational Constraint
The bioactivity of a peptide is dictated by the precise three-dimensional arrangement of its side chains, which interact with a biological target.[5] The peptide backbone acts as a flexible scaffold for these interactions. However, this flexibility is a double-edged sword; in solution, a peptide exists as an ensemble of conformations, only a fraction of which are active. This conformational freedom leads to a significant entropic cost upon binding to a receptor and increases susceptibility to proteolytic degradation.
Peptidomimetic design aims to mitigate these issues by introducing structural modifications that limit conformational flexibility.[3] Cα-methylation, as featured in our test article, is a powerful strategy that restricts the allowable Ramachandran (φ/ψ) space, effectively locking the backbone into a preferred conformation.[6] This pre-organization can lead to substantial gains in binding affinity, selectivity, and metabolic stability.
Caption: Conformational restriction reduces the entropic penalty of receptor binding.
Part 2: Deconstructing the Test Article and Its Alternatives
The rational design of our exemplar molecule, N-Benzoyl-O-methyl-α-methyl-D-tyrosine Methyl Ester , incorporates several modifications, each with a specific purpose. Understanding these is key to designing a relevant benchmarking strategy.
D-Configuration: Provides immediate resistance to most common proteases.
α-Methyl Group: The primary conformational constraint, restricting backbone dihedral angles.
O-Methyl Group: Removes the phenolic hydroxyl's hydrogen-bond donating capability and protects it from modification (e.g., sulfation, glucuronidation), potentially improving metabolic stability and altering receptor interactions.[7]
N-Benzoyl Group: Replaces the N-terminal amine, removing a hydrogen bond donor and increasing lipophilicity, which can influence permeability and binding.[8]
Methyl Ester: A common protecting group for the C-terminus, rendering the molecule neutral.
Caption: Structural comparison of D-Tyrosine versus the modified test article.
Comparative Scaffolds for Benchmarking:
A robust evaluation requires comparison against relevant alternatives. These fall into several classes:
Minimal Variants: Standard D-Tyrosine, O-Methyl-D-Tyrosine, and N-Methyl-D-Tyrosine to isolate the effect of each modification.
Alternative Constrained Scaffolds: Other rigid amino acids like Tetrahydroisoquinoline carboxylic acid (Tic), which mimics Phe/Tyr conformations.[9]
Non-Peptidic Scaffolds: Structures like terphenyls or triazines designed to mimic secondary structures (e.g., α-helices) by projecting side-chain mimics from a rigid core.[4][10][11]
Part 3: The Experimental Benchmarking Framework
We present a suite of standardized, self-validating protocols to build a comprehensive performance profile for our test article and its comparators.
Metabolic Stability: Resistance to Degradation
Causality: The primary driver for developing peptidomimetics is to enhance in vivo stability.[1] An initial assessment of stability in the presence of metabolic enzymes in liver microsomes or plasma is a critical first-pass filter for any new building block. A compound that is rapidly cleared is unlikely to achieve therapeutic concentrations.
Protocol: Liver Microsomal Stability Assay
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL HLM stock solution in 0.1 M phosphate buffer (pH 7.4). Prepare a 1 µM test compound stock in the same buffer.
Reaction Initiation: In a 96-well plate, combine 50 µL of the HLM stock with 40 µL of phosphate buffer. Pre-incubate at 37°C for 5 minutes.
Initiate Metabolism: Add 10 µL of a pre-warmed NADPH regenerating solution (to sustain enzyme activity) to each well, immediately followed by 10 µL of the 1 µM test compound stock. This initiates the reaction.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
Controls:
Negative Control: A reaction with heat-inactivated microsomes to measure non-enzymatic degradation.
Positive Control: A compound with known metabolic instability (e.g., verapamil) to validate assay performance.
Analysis: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Caption: Experimental workflow for the liver microsomal stability assay.
Causality: For intracellular targets, a drug must be able to cross the cell membrane. Peptides are notoriously poor in this regard.[12] We use two complementary assays to benchmark permeability: the high-throughput PAMPA for passive diffusion and the more physiologically relevant Caco-2 assay for a combination of passive and active transport.[13][14]
Protocol: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
Monolayer Integrity: Before the assay, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use inserts with high TEER values.[13]
Assay Setup (A-to-B):
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
Add the test compound (e.g., 10 µM) to the apical (A) chamber.
Add fresh transport buffer, often containing a protein sink like 1% BSA to minimize non-specific binding, to the basolateral (B) chamber.[15]
Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. High Papp values suggest good permeability. Run in both A-to-B and B-to-A directions to calculate an efflux ratio, which indicates if the compound is a substrate of efflux pumps like P-glycoprotein.
Table 2: Exemplary Cell Permeability Data
Compound
Papp (A→B) (10⁻⁶ cm/s)
Efflux Ratio (B→A / A→B)
Propranolol (High Perm Control)
> 20
~1.0
Atenolol (Low Perm Control)
< 1
~1.0
Test Article Peptide
4.5
1.2
| D-Tyrosine Peptide | 0.8 | 1.1 |
Target Engagement: Validating Bioactivity
Causality: Enhanced stability and permeability are irrelevant if the molecule cannot bind its intended target with high affinity. A competitive binding assay is the gold standard for quantifying how well a test compound displaces a known ligand from a receptor, providing a direct measure of binding affinity (Ki).
Fluorescent Ligand: A known peptide or small molecule ligand for the receptor, conjugated to a fluorophore (e.g., fluorescein).
Test Compound: The peptidomimetic being benchmarked.
Assay Principle: In solution, the small fluorescent ligand tumbles rapidly, resulting in low fluorescence polarization. When bound to the large receptor, its tumbling slows dramatically, leading to high polarization. A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization.
Procedure:
In a black 384-well plate, add a fixed concentration of the receptor and the fluorescent ligand.
Add the test compound across a range of concentrations (e.g., 10-point serial dilution).
Incubate to allow the binding to reach equilibrium.
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis: Plot the polarization signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the fluorescent ligand). The IC50 can then be converted to a binding affinity constant (Ki).
Table 3: Exemplary Target Binding Data
Compound
Receptor Binding Ki (nM)
Native Peptide Ligand
15.2
Test Article Peptide
8.9
D-Tyrosine Peptide
45.8
| Terphenyl Scaffold | 22.1 |
Part 4: Integrated Assessment and Conclusion
The true value of this benchmarking framework lies in the integrated analysis of the data. No single parameter defines a successful peptidomimetic.
Our Test Article Profile: The exemplary data suggests that the incorporation of N-Benzoyl-O-methyl-α-methyl-D-tyrosine Methyl Ester results in a peptidomimetic with excellent metabolic stability, significantly improved cell permeability compared to a simple D-amino acid-containing peptide, and a near 2-fold improvement in binding affinity over the native ligand. This profile makes it a highly promising candidate for further development.
Causality-Driven Insights: The improved affinity can be directly attributed to the conformational pre-organization imposed by the α-methyl group, which reduces the entropic penalty of binding. The enhanced permeability is likely a result of the combined effects of the N-benzoyl group increasing lipophilicity and the O-methyl and backbone modifications reducing the molecule's hydrogen bond donor count.[16]
By systematically applying this multi-parameter benchmarking approach, researchers can move beyond qualitative assessments to quantitatively compare novel building blocks. This data-driven methodology, grounded in the principles of medicinal chemistry and biophysics, enables the rational selection of candidates with the highest probability of success, thereby accelerating the development of next-generation peptidomimetic therapeutics.
References
Vivar, J., & Pires, M. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
Ishibashi, T., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. PMC. [Link]
Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. [Link]
Roy, R. (2017). Designing Peptidomimetics. PubMed. [Link]
Roy, R. (2017). Designing Peptidomimetics. Bentham Science Publishers. [Link]
Timmerman, P., et al. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]
Pelay-Gimeno, M., et al. (2014). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. AACR Journals. [Link]
Ahamad, T., et al. (2022). Role of peptidomimetics for new drug discovery. ResearchGate. [Link]
Scott, W. L., et al. (2012). Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions. PMC. [Link]
Yoo, B. (2010). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Molecules. [Link]
Pavone, V., et al. (2002). Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model. PubMed. [Link]
Pavone, V., et al. (2002). Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model. ResearchGate. [Link]
Rivera-Chávez, J., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
Kuril, A. K., & Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science and Research. [Link]
Wang, Y., et al. (2024). Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. ACS Publications. [Link]
Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. [Link]
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
Kumar, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]
Lenci, E., et al. (2021). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. PMC. [Link]
White, K. L., et al. (2019). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. PMC. [Link]
Gotor, R., & Royo, M. (2014). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
Chen, Z., et al. (2025). PepMSND: integrating multi-level feature engineering and comprehensive databases to enhance in vitro/in vivo peptide blood stability prediction. RSC Publishing. [Link]
cross-validation of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester NMR spectra
The structural validation of protected unnatural amino acids is a critical quality control gateway in peptide synthesis and peptidomimetic drug development. N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8...
Author: BenchChem Technical Support Team. Date: April 2026
The structural validation of protected unnatural amino acids is a critical quality control gateway in peptide synthesis and peptidomimetic drug development. N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8)[1] is a highly functionalized intermediate that presents unique analytical challenges. Because this molecule possesses multiple closely related functional groups—such as an aryl methoxy ether and an aliphatic methyl ester—relying on a single analytical modality can easily lead to structural misassignments.
As Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for atomic-level structural elucidation in pharmaceutical research[2], establishing a robust cross-validation framework is essential. This guide objectively compares the performance of Benchtop NMR (80 MHz), High-Field Superconducting NMR (600 MHz), and In Silico Predictive Modeling to establish a self-validating protocol for this specific compound.
The Cross-Validation Framework
To achieve absolute structural certainty, modern drug development workflows employ orthogonal validation strategies. By triangulating data from low-field empirical screening, high-field multidimensional resolution, and theoretical quantum mechanical predictions, researchers can eliminate false positives and definitively map ligand structures[2].
Workflow for cross-validating NMR spectra of unnatural amino acids.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness, the experimental design must be inherently self-validating. The inclusion of an internal standard and the use of orthogonal 2D techniques ensure that chemical shifts are absolute and atomic connectivities are unambiguous.
Step 1: Standardized Sample Preparation
Causality: To eliminate solvent-induced chemical shift variations (solvent effects) and ensure direct comparability between physical instruments and in silico models, the microenvironment must be strictly controlled.
Protocol: Dissolve 15 mg of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The CDCl₃ provides a non-polar environment that accurately mimics the default dielectric constants used in predictive software. TMS serves as a self-validating internal reference, physically locking the spectrum at exactly 0.00 ppm across all magnetic field strengths.
Step 2: Benchtop NMR Acquisition (80 MHz)
Causality: Benchtop systems offer rapid, cost-effective, at-line screening. While they lack the dispersion of high-field magnets, recent chemometric studies demonstrate their viability for routine functional group verification and purity assessment[3].
Protocol: Inject the sample into an 80 MHz permanent magnet benchtop spectrometer. Acquire 1D ¹H spectra using a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 4 seconds. The extended D1 ensures complete longitudinal relaxation of the methyl protons, allowing for accurate integration.
Step 3: High-Field NMR Acquisition (600 MHz)
Causality: High-field NMR is mandatory to resolve complex J-couplings and overlapping resonances (such as diastereotopic protons) that coalesce into indistinguishable multiplets at lower field strengths[4].
Protocol: Transfer the sample to a 600 MHz superconducting spectrometer equipped with a cryoprobe. Acquire ¹H (8 scans) and ¹³C (256 scans) spectra. Follow immediately with 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map direct and long-range carbon-proton connectivities.
Step 4: In Silico Prediction
Causality: Theoretical models act as an objective baseline to flag unexpected experimental deviations, such as unanticipated conformational folding in solution.
Protocol: Input the SMILES string of the target compound into predictive software (e.g., Mnova NMRPredict or ChemDraw) utilizing Density Functional Theory (DFT) or hierarchical empirical databases to generate theoretical ¹H and ¹³C shifts.
Comparative Data Analysis
The true value of this cross-validation framework becomes apparent when aligning the quantitative data. As demonstrated in Table 1, the limitations of low-field systems are compensated by high-field resolution, while in silico models provide a theoretical anchor.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 298 K)
Proton Environment
Benchtop NMR (80 MHz)
High-Field NMR (600 MHz)
In Silico Prediction
α-CH₃
~1.65 ppm (s)
1.65 ppm (s, 3H)
1.58 ppm (s)
β-CH₂ (Diastereotopic)
~3.35 ppm (broad m)
3.25 (d), 3.45 (d)
3.30 ppm (d)
Ester O-CH₃
~3.75 ppm (broad s)
3.72 ppm (s, 3H)
3.68 ppm (s)
Aryl O-CH₃
~3.75 ppm (broad s)
3.78 ppm (s, 3H)
3.82 ppm (s)
Amide NH
~6.6 ppm (broad)
6.60 ppm (s, 1H)
6.45 ppm (s)
Aromatic (Tyrosine)
6.8 - 7.1 ppm (m)
6.80 (d), 7.05 (d)
6.75 (d), 7.10 (d)
Aromatic (Benzoyl)
7.4 - 7.8 ppm (m)
7.40 - 7.75 ppm (m)
7.35 - 7.80 ppm (m)
*Signals overlap at lower field strengths due to insufficient magnetic dispersion.
Table 2: Modality Performance Comparison for Structural Validation
The Methoxy Overlap Dilemma
N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester contains two distinct methoxy environments: the aryl O-methyl ether on the tyrosine ring and the aliphatic methyl ester. In the 80 MHz benchtop spectrum, these signals coalesce into a single broad peak around ~3.75 ppm due to insufficient magnetic dispersion. High-field 600 MHz NMR successfully resolves these into two sharp singlets at 3.78 ppm and 3.72 ppm.
To definitively assign these peaks without ambiguity, 2D HMBC is required[4]. The ester methoxy protons will show a strong 3-bond correlation to the ester carbonyl carbon (~172 ppm), whereas the aryl methoxy protons will correlate exclusively to the aromatic ipso-carbon (~158 ppm). This self-validating 2D approach makes the structural assignment irrefutable.
Diastereotopic Beta-Protons and Anisotropic Shielding
The presence of the chiral center at the alpha-carbon (bearing the α-methyl group) renders the adjacent β-CH₂ protons diastereotopic—meaning they are chemically and magnetically non-equivalent. In silico empirical models frequently fail to accurately predict the exact chemical shift difference between these two protons, often averaging them into a single predicted shift.
High-field NMR reveals two distinct doublets (an AB spin system) around 3.25 ppm and 3.45 ppm. This significant separation confirms the restricted rotation of the side chain and the anisotropic shielding effect exerted by the bulky benzoyl group folding over the molecule in solution. Recognizing these spatial dynamics is crucial for scientists utilizing these intermediates in structure-based drug design[2].
References
Benchtop NMR versus High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - ResearchGate. Available at:[Link]
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research - Preprints.org. Available at:[Link]
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester — Chemical Substance Information - NextSDS. Available at:[Link]